![molecular formula C39H58O5 B13386001 [17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13386001.png)
[17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate is a complex organic molecule It features a cyclopenta[a]phenanthrene core, which is a polycyclic aromatic hydrocarbon, and a phenylprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the cyclopenta[a]phenanthrene core. This can be achieved through a series of cyclization reactions. The phenylprop-2-enoate moiety is then introduced via esterification reactions. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the phenylprop-2-enoate moiety can be reduced to single bonds.
Substitution: The hydrogen atoms on the aromatic rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the double bonds would result in saturated hydrocarbons.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be studied to understand its effects on various biological systems.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. For example, it may bind to specific receptors or enzymes, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: Shares the cyclopenta[a]phenanthrene core but lacks the phenylprop-2-enoate moiety.
Estradiol: Another compound with a similar core structure but different functional groups.
Uniqueness
This compound is unique due to the combination of the cyclopenta[a]phenanthrene core and the phenylprop-2-enoate moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended strategies for synthesizing this compound with high stereochemical purity?
A multi-step synthesis approach is required, starting from steroidal precursors (e.g., modified cholestane frameworks). Key steps include:
- Selective hydroxylation : Use Sharpless asymmetric epoxidation or enzymatic catalysis to control stereochemistry at C-3 and C-17 positions .
- Esterification : Coupling the steroidal alcohol with 3,4-dihydroxycinnamic acid via Steglich esterification (DCC/DMAP) under inert atmosphere to prevent oxidation of catechol groups .
- Purification : Employ reverse-phase HPLC with a C18 column and acetonitrile/water gradient to isolate the product, monitoring purity via LC-MS .
Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound?
Assigning signals in 1H and 13C NMR requires comparative analysis with related steroidal esters:
- Key peaks : The C-3 ester carbonyl (δC≈170 ppm) and olefinic protons from the cinnamate moiety (δH6.2–7.5 ppm, coupling constants J=15–16 Hz for trans configuration) .
- NOESY experiments : Confirm spatial proximity of methyl groups (e.g., C-4, C-8, C-10) to adjacent hydrogens, resolving cyclopenta-phenanthrene ring conformation .
Q. What experimental design principles optimize yield in large-scale synthesis?
Apply Design of Experiments (DoE) to identify critical factors:
- Variables : Temperature, reaction time, catalyst loading, and solvent polarity.
- Response surface methodology (RSM) : Maximize yield by modeling interactions between variables. For example, higher temperatures (>80∘C) may accelerate esterification but risk degrading the catechol group .
Advanced Research Questions
Q. How can computational modeling predict the compound’s biological interactions with steroid receptors?
Use molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS):
- Target receptors : Glucocorticoid (GR) or androgen receptors (AR), leveraging homology models if crystallographic data are unavailable.
- Binding affinity analysis : Compare the cinnamate moiety’s hydrogen-bonding potential with receptor active sites. Adjust substituents on the phenyl group to modulate selectivity .
Q. What methodologies resolve contradictions in mass spectrometry (MS) and infrared (IR) data for degradation products?
- LC-MS/MS fragmentation : Identify diagnostic ions (e.g., m/z 163 for cinnamate cleavage) and compare with synthetic standards.
- IR deconvolution : Use second-derivative spectroscopy to distinguish overlapping O–H (3400 cm−1) and ester C=O (1720 cm−1) bands in degraded samples .
Q. How can AI-driven platforms enhance reaction optimization for derivatives of this compound?
Integrate ICReDD’s reaction path search (quantum mechanics/machine learning):
- Input parameters : Steric hindrance, electronic effects of substituents, and solvent dielectric constants.
- Output : Prioritize synthetic routes with >90% predicted atom economy, reducing trial-and-error experimentation .
Q. What strategies validate the compound’s stability under physiological conditions for in vitro studies?
- Forced degradation studies : Expose the compound to pH extremes (1.2–9.0), UV light, and oxidative agents (H2O2).
- Analytical monitoring : Track decomposition via UPLC-PDA and correlate degradation pathways with Arrhenius kinetics to extrapolate shelf-life .
Q. Data Contradiction Analysis
Q. How to address discrepancies between theoretical and observed 13C NMR chemical shifts?
- DFT calculations : Optimize the molecule’s geometry at the B3LYP/6-31G(d) level and compute NMR shifts (GIAO method).
- Solvent correction : Account for DMSO-d6 effects using the IEF-PCM model. Deviations >2 ppm suggest conformational flexibility or intermolecular interactions .
Q. Why do biological assays show variable activity despite high chemical purity?
- Aggregation testing : Perform dynamic light scattering (DLS) to detect nanoaggregates (>100 nm) that reduce bioavailability.
- Epigenetic variability : Use isogenic cell lines to control for receptor expression heterogeneity in in vitro models .
Q. Methodological Resources
Properties
Molecular Formula |
C39H58O5 |
---|---|
Molecular Weight |
606.9 g/mol |
IUPAC Name |
[17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C39H58O5/c1-25(2)10-9-20-39(8,43)28-17-22-37(6)27(28)13-15-32-36(5)21-19-33(35(3,4)31(36)18-23-38(32,37)7)44-34(42)16-12-26-11-14-29(40)30(41)24-26/h10-12,14,16,24,27-28,31-33,40-41,43H,9,13,15,17-23H2,1-8H3 |
InChI Key |
YVMAYTYEFBTXFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)OC(=O)C=CC5=CC(=C(C=C5)O)O)C)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.